tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of both tert-butyl and perfluorohexyl groups, which impart distinct hydrophobic and lipophobic characteristics. This compound is widely used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of tert-butyl alcohol with 1H,1H,2H,2H-perfluorohexanol in the presence of a carbonate source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. Common reagents include tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the carbonate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water or aqueous acids, the carbonate ester can hydrolyze to form tert-butyl alcohol and 1H,1H,2H,2H-perfluorohexanol.
Oxidation and Reduction: The compound can undergo oxidation to form perfluorohexyl carboxylic acid derivatives or reduction to yield corresponding alcohols.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Formation of tert-butyl substituted products.
Hydrolysis: tert-Butyl alcohol and 1H,1H,2H,2H-perfluorohexanol.
Oxidation: Perfluorohexyl carboxylic acids.
Reduction: Perfluorohexyl alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Industry: Industrially, it is used in the production of coatings, surfactants, and lubricants. Its stability and resistance to chemical degradation make it suitable for use in harsh environments .
Wirkmechanismus
The mechanism of action of tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with various molecular targets. The perfluorohexyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins. The carbonate group can undergo hydrolysis, releasing active intermediates that can participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- tert-Butyl perfluorooctyl carbonate
- tert-Butyl perfluorobutyl carbonate
Comparison: tert-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is unique due to its specific chain length and the presence of both tert-butyl and perfluorohexyl groups. This combination provides a balance of hydrophobicity and reactivity that is not found in shorter or longer chain analogs. Its stability and versatility make it a preferred choice in various applications .
Eigenschaften
Molekularformel |
C11H13F9O3 |
---|---|
Molekulargewicht |
364.20 g/mol |
IUPAC-Name |
tert-butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H13F9O3/c1-7(2,3)23-6(21)22-5-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h4-5H2,1-3H3 |
InChI-Schlüssel |
XCCWGPMIEPOYAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.